Cas no 27080-53-1 (7-Methoxy-1H-benzo[d]imidazole)

7-Methoxy-1H-benzo[d]imidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with a methoxy group at the 7-position. This structural motif is valuable in pharmaceutical and agrochemical research due to its role as a versatile intermediate in synthesizing biologically active molecules. The methoxy group enhances electron density, influencing reactivity and binding properties in target applications. Its stability and well-defined synthetic pathway make it a reliable building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound is typically characterized by high purity and consistent performance, ensuring reproducibility in research and industrial processes.
7-Methoxy-1H-benzo[d]imidazole structure
27080-53-1 structure
商品名:7-Methoxy-1H-benzo[d]imidazole
CAS番号:27080-53-1
MF:C8H8N2O
メガワット:148.1619
MDL:MFCD11973699
CID:250694
PubChem ID:14970878

7-Methoxy-1H-benzo[d]imidazole 化学的及び物理的性質

名前と識別子

    • 1H-BENZIMIDAZOLE, 4-METHOXY-
    • 7-Methoxy-1H-benzo[d]imidazole
    • 1H-Benzimidazole,7-methoxy-
    • 4-METHOXY-1H-BENZIMIDAZOLE
    • 7-methoxy-1H-Benzimidazole
    • 1H-Benzimidazole,4-methoxy
    • 1H-Benzimidazole,7-methoxy
    • 4(oder 7)-Methoxy-benzimidazol
    • 4-methoxy benzimidazole
    • 4-Methoxy-1(3)H-benzimidazol
    • 4-methoxy-1(3)H-benzimidazole
    • 4-methoxy-1(3)H-benzoimidazole
    • 4-methoxy-1H-benzo[d]imidazole
    • 4-Methoxy-benzimidazol
    • 4-methoxy-1H-1,3-benzodiazole
    • 4-Methoxy-1H-benzoimidazole
    • 1H-Benzimidazole,4-methoxy-
    • AK149731
    • SCHEMBL10140
    • C74404
    • FT-0713371
    • A925040
    • 27080-53-1
    • WLZ3348
    • CS-0043995
    • CBA08053
    • MFCD11973699
    • AKOS006347217
    • DTXSID10566263
    • DS-9179
    • EN300-365082
    • Z1198182091
    • DB-067727
    • MDL: MFCD11973699
    • インチ: 1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10)
    • InChIKey: KEINCPBIVGNTSZ-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C1N=C([H])N2[H]

計算された属性

  • せいみつぶんしりょう: 148.06400
  • どういたいしつりょう: 148.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.9
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.244
  • ふってん: 390.2°C at 760 mmHg
  • フラッシュポイント: 141.7°C
  • 屈折率: 1.647
  • PSA: 37.91000
  • LogP: 1.57150

7-Methoxy-1H-benzo[d]imidazole セキュリティ情報

7-Methoxy-1H-benzo[d]imidazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methoxy-1H-benzo[d]imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB505319-250 mg
7-Methoxy-1H-benzo[d]imidazole; .
27080-53-1
250MG
€107.20 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M63680-1g
7-Methoxy-1H-benzo[d]imidazole
27080-53-1
1g
¥1118.0 2021-09-04
Alichem
A061000202-5g
4-Methoxy-1H-benzimidazole
27080-53-1 98%
5g
$624.32 2023-09-02
Enamine
EN300-365082-0.1g
4-methoxy-1H-1,3-benzodiazole
27080-53-1 95%
0.1g
$65.0 2023-07-10
Enamine
EN300-365082-2.5g
4-methoxy-1H-1,3-benzodiazole
27080-53-1 95%
2.5g
$327.0 2023-07-10
Chemenu
CM154457-10g
7-methoxy-1H-benzo[d]imidazole
27080-53-1 95%
10g
$832 2021-06-09
Aaron
AR00BTBP-250mg
1H-BENZIMIDAZOLE, 4-METHOXY-
27080-53-1 98%
250mg
$13.00 2025-01-24
Ambeed
A429834-250mg
7-Methoxy-1H-benzo[d]imidazole
27080-53-1 98%
250mg
$32.0 2025-03-18
A2B Chem LLC
AF50121-1g
7-Methoxy-1h-benzo[d]imidazole
27080-53-1 98%
1g
$28.00 2024-04-20
Crysdot LLC
CD11155576-10g
7-Methoxy-1H-benzo[d]imidazole
27080-53-1 95+%
10g
$881 2024-07-19

7-Methoxy-1H-benzo[d]imidazole 関連文献

7-Methoxy-1H-benzo[d]imidazoleに関する追加情報

7-Methoxy-1H-benzo[d]imidazole: A Comprehensive Overview

The compound with CAS No. 27080-53-1, commonly referred to as 7-Methoxy-1H-benzo[d]imidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzimidazoles, which are well-known for their diverse biological activities and applications in drug discovery. The benzimidazole core of this molecule provides a rigid structure that can interact with various biological targets, making it a valuable scaffold for medicinal chemists.

The methoxy group at the 7-position of the benzimidazole ring introduces additional electronic and steric effects, which can modulate the compound's properties. Recent studies have highlighted the potential of 7-Methoxy-1H-benzo[d]imidazole as a lead compound in the development of anti-inflammatory and anticancer agents. For instance, researchers have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 7-Methoxy-1H-benzo[d]imidazole could serve as a template for designing novel anti-inflammatory drugs with improved efficacy and reduced side effects.

In addition to its anti-inflammatory properties, 7-Methoxy-1H-benzo[d]imidazole has also shown promise in anticancer research. Studies have revealed that this compound can induce apoptosis in various cancer cell lines by targeting mitochondrial pathways and modulating key oncogenic signaling cascades. The benzimidazole framework is particularly advantageous in this context, as it allows for the incorporation of additional functional groups that can enhance selectivity and potency against cancer cells.

The synthesis of 7-Methoxy-1H-benzo[d]imidazole typically involves a multi-step process that begins with the preparation of intermediate compounds. One common approach involves the condensation of o-phenylenediamine derivatives with carbonyl compounds, followed by subsequent functionalization to introduce the methoxy group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.

From a structural standpoint, 7-Methoxy-1H-benzo[d]imidazole features a fused bicyclic system consisting of a benzene ring and an imidazole ring. The methoxy group at position 7 introduces electron-donating effects, which can influence the molecule's reactivity and solubility. Computational studies have shown that this substitution pattern enhances the compound's ability to form hydrogen bonds with biological targets, further supporting its potential as a drug candidate.

Looking ahead, the continued exploration of 7-Methoxy-1H-benzo[d]imidazole is expected to yield new insights into its therapeutic potential. Ongoing research is focused on optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to improve its suitability for clinical applications. Furthermore, efforts are underway to explore the use of this compound in combination therapies, where it could synergize with other drugs to enhance efficacy while minimizing resistance.

In conclusion, 7-Methoxy-1H-benzo[d]imidazole represents a compelling example of how structural modifications within the benzimidazole class can lead to molecules with unique biological activities. With its diverse applications in drug discovery and ongoing advancements in synthesis and optimization, this compound is poised to play an increasingly important role in modern medicine.

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Amadis Chemical Company Limited
(CAS:27080-53-1)7-Methoxy-1H-benzo[d]imidazole
A925040
清らかである:99%
はかる:5g
価格 ($):174.0